molecular formula C13H14N2O3S B3063976 N-(3-phenoxy-4-pyridinyl)ethanesulfonamide CAS No. 833455-54-2

N-(3-phenoxy-4-pyridinyl)ethanesulfonamide

Cat. No.: B3063976
CAS No.: 833455-54-2
M. Wt: 278.33 g/mol
InChI Key: FOUBNASCZPSQBW-UHFFFAOYSA-N
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Description

N-(3-phenoxy-4-pyridinyl)ethanesulfonamide: is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol It is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further connected to an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenoxy-4-pyridinyl)ethanesulfonamide typically involves the following steps:

    Formation of the Phenoxy-Pyridine Intermediate: The initial step involves the reaction of 3-phenoxypyridine with an appropriate sulfonyl chloride under basic conditions to form the intermediate compound.

    Sulfonamide Formation: The intermediate is then reacted with ethanesulfonamide in the presence of a suitable catalyst to yield the final product.

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenoxy-4-pyridinyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-phenoxy-4-pyridinyl)ethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-phenoxy-4-pyridinyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a phenoxy group and a pyridine ring, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

833455-54-2

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

N-(3-phenoxypyridin-4-yl)ethanesulfonamide

InChI

InChI=1S/C13H14N2O3S/c1-2-19(16,17)15-12-8-9-14-10-13(12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,14,15)

InChI Key

FOUBNASCZPSQBW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=CC=C2

Origin of Product

United States

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